4-Cyclopentene-1,3-dione

Catalog No.
S566274
CAS No.
930-60-9
M.F
C5H4O2
M. Wt
96.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopentene-1,3-dione

CAS Number

930-60-9

Product Name

4-Cyclopentene-1,3-dione

IUPAC Name

cyclopent-4-ene-1,3-dione

Molecular Formula

C5H4O2

Molecular Weight

96.08 g/mol

InChI

InChI=1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2

InChI Key

MCFZBCCYOPSZLG-UHFFFAOYSA-N

SMILES

C1C(=O)C=CC1=O

Synonyms

4-cyclopentene-1,3-dione

Canonical SMILES

C1C(=O)C=CC1=O

Antifungal Agent

Synthesis of Derivatives

Influence on Bovine Heart Phospholipid Exchange Protein

Influence on Bovine Heart Phospholipid Exchange Protein

Gas Phase Ion Energetics Data

4-Cyclopentene-1,3-dione is an organic compound characterized by a cyclopentene ring with two ketone functional groups at the 1 and 3 positions. Its molecular formula is C5H4O2C_5H_4O_2, and it exhibits a rigid, planar structure due to the presence of both a double bond and the carbonyl groups. This compound is notable for its potential applications in various fields, including biochemistry and organic synthesis, particularly as a building block for more complex molecules .

, including:

  • Diels-Alder Reactions: This compound can act as a diene or dienophile in Diels-Alder reactions, leading to the formation of larger cyclic structures.
  • Condensation Reactions: It can undergo condensation with aldehydes to form more complex structures. For example:
    text
    R-CHO + C5H4O2 -> R-CH=CH-C(O)-CH2-C(O)-CH3 + H2O
  • Electro

4-Cyclopentene-1,3-dione has demonstrated significant biological activity, particularly as an antifungal agent. It has been shown to inhibit chitin synthesis in fungi, making it effective against human-pathogenic species such as Candida, with an inhibitory concentration (IC50) ranging from 1 to 2 μM . Additionally, it has been explored for its potential antibacterial properties against Gram-positive bacteria .

Several methods have been developed for synthesizing 4-cyclopentene-1,3-dione:

  • Direct Synthesis: One common method involves the reaction of cyclopentadiene with diketene under controlled conditions.
  • Electrochemical Methods: Recent studies have explored electrochemical approaches to synthesize derivatives of this compound through Diels-Alder reactions and other transformations .
  • Rearrangement Reactions: The compound can also be synthesized through rearrangements involving precursors that contain similar functional groups.

The applications of 4-cyclopentene-1,3-dione are diverse:

  • Antifungal Agents: Its ability to inhibit chitin synthesis makes it a candidate for developing antifungal treatments.
  • Building Block in Organic Synthesis: It serves as a precursor for synthesizing various derivatives and complex organic molecules .
  • Biochemical Research: The compound is utilized in studies investigating protein functions and interactions due to its reactive carbonyl groups.

Several compounds share structural similarities with 4-cyclopentene-1,3-dione. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
CyclopentadieneDieneHighly reactive; used primarily in Diels-Alder reactions.
2-Methylcyclopentene-1,3-dioneMethyl-substitutedExhibits different reactivity patterns due to methyl substitution.
2-Acylcyclopentene-1,3-dioneAcyl-substitutedDisplays distinct biological activity profiles; often studied for antimicrobial properties.
Nostotrebin 6Bis(cyclopentenedione)Has cholinesterase inhibitory activity; isolated from cyanobacteria.

4-Cyclopentene-1,3-dione is unique due to its specific antifungal properties and its role as a versatile building block in organic synthesis compared to these similar compounds .

Melting Point

37.0 °C

UNII

P054EQ880I

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

930-60-9

Wikipedia

4-cyclopentene-1,3-dione

Dates

Modify: 2023-08-15

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